molecular formula C21H19NO2S3 B11175171 2-phenoxy-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

2-phenoxy-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

Cat. No.: B11175171
M. Wt: 413.6 g/mol
InChI Key: VTHNURMHBFSDHG-UHFFFAOYSA-N
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Description

2-phenoxy-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic compound with a unique structure that includes a quinoline core, dithiolo ring, and phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of a quinoline derivative with a phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, alcohols, and substituted phenoxy compounds.

Scientific Research Applications

2-phenoxy-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenoxy-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The pathways involved can include inhibition of DNA synthesis or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-phenoxy-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H19NO2S3

Molecular Weight

413.6 g/mol

IUPAC Name

2-phenoxy-1-(4,4,6-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

InChI

InChI=1S/C21H19NO2S3/c1-13-8-7-11-15-17-19(26-27-20(17)25)21(2,3)22(18(13)15)16(23)12-24-14-9-5-4-6-10-14/h4-11H,12H2,1-3H3

InChI Key

VTHNURMHBFSDHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(N2C(=O)COC4=CC=CC=C4)(C)C)SSC3=S

Origin of Product

United States

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